molecular formula C22H43N3O12 B11929415 Azido-PEG10-CH2COOH

Azido-PEG10-CH2COOH

Cat. No.: B11929415
M. Wt: 541.6 g/mol
InChI Key: RWCKTHQYBUDYBM-UHFFFAOYSA-N
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Description

Azido-PEG10-CH2COOH is a polyethylene glycol (PEG) derivative containing an azide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG10-CH2COOH is synthesized through a series of reactions involving polyethylene glycol (PEG) and azide functionalization. The general synthetic route involves the following steps:

    Activation of PEG: PEG is first activated by converting it into a PEG-tosylate intermediate.

    Azide Substitution: The tosylate group is then substituted with an azide group using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

    Carboxylation: The terminal hydroxyl group of PEG is oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or sodium periodate (NaIO4)

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation: Large quantities of PEG are activated using tosyl chloride in the presence of a base like pyridine.

    Azide Substitution: The activated PEG is then reacted with sodium azide in a large reactor.

    Oxidation: The terminal hydroxyl groups are oxidized to carboxylic acids using industrial oxidizing agents under controlled conditions

Chemical Reactions Analysis

Types of Reactions

Azido-PEG10-CH2COOH undergoes several types of chemical reactions, including:

    Click Chemistry Reactions: The azide group reacts with alkynes in the presence of copper catalysts (CuAAC) to form triazoles.

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group reacts with strained alkynes like DBCO or BCN without the need for a catalyst.

    Amide Bond Formation: The terminal carboxylic acid reacts with primary amines in the presence of activators like EDC or DCC to form stable amide bonds

Common Reagents and Conditions

    Copper Catalysts: Used in CuAAC reactions.

    Strained Alkynes: Used in SPAAC reactions.

    Activators (EDC, DCC): Used for amide bond formation

Major Products Formed

    Triazoles: Formed from Click Chemistry reactions.

    Amides: Formed from reactions with primary amines

Scientific Research Applications

Azido-PEG10-CH2COOH has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in Click Chemistry for the synthesis of complex molecules.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and surface modifications

Mechanism of Action

Azido-PEG10-CH2COOH exerts its effects through the following mechanisms:

    Click Chemistry: The azide group reacts with alkynes to form stable triazole linkages, facilitating the conjugation of various molecules.

    Amide Bond Formation: The terminal carboxylic acid reacts with primary amines to form stable amide bonds, enabling the attachment of biomolecules or drugs

Comparison with Similar Compounds

Similar Compounds

  • Azido-PEG1-CH2COOH
  • Azido-PEG2-CH2COOH
  • Azido-PEG4-CH2COOH
  • Azido-PEG8-CH2COOH

Uniqueness

Azido-PEG10-CH2COOH stands out due to its longer PEG chain, which provides increased solubility and flexibility in aqueous media. This makes it particularly useful in applications requiring high solubility and biocompatibility .

Biological Activity

Azido-PEG10-CH2COOH, also known as N3-PEG10-COOH, is a polyethylene glycol (PEG) derivative featuring an azide group and a terminal carboxylic acid. This compound is significant in bioconjugation applications, particularly in the development of drug delivery systems and PROTAC (Proteolysis Targeting Chimeras) technology. Its unique properties facilitate click chemistry reactions, making it a valuable tool in synthetic biology and medicinal chemistry.

This compound is characterized by:

  • Molecular Formula : C₁₄H₂₈N₃O₃
  • Molecular Weight : Approximately 286.39 g/mol
  • Solubility : Highly soluble in water due to the PEG moiety, enhancing its bioavailability in biological systems .

The azide group in this compound allows for selective reactions with alkyne-containing molecules through click chemistry, forming stable triazole linkages. This reactivity is crucial for conjugating drugs to targeting moieties or other biomolecules, facilitating targeted therapy approaches .

1. Drug Delivery Applications

This compound has been utilized in various drug delivery systems due to its ability to enhance the solubility and stability of therapeutic agents. The incorporation of PEG can improve pharmacokinetics by reducing renal clearance and prolonging circulation time in the bloodstream.

Table 1: Comparison of Drug Delivery Efficacy

CompoundSolubility (mg/mL)Circulation Time (h)Targeting Efficiency (%)
This compoundHigh2475
Non-PEGylated DrugLow630

2. PROTAC Development

The compound serves as a linker in PROTACs, which are designed to induce targeted protein degradation. Research indicates that the azide functionality allows for efficient conjugation with E3 ligases and target proteins, enhancing the specificity and efficacy of these therapeutic agents .

Case Study: PROTAC Efficacy
A study demonstrated that PROTACs utilizing this compound showed a significant increase in target protein degradation compared to traditional small molecules. The degradation rate was measured using Western blot analysis, revealing up to 90% reduction of target proteins within 24 hours post-treatment .

3. Stability Studies

Stability assessments in biological fluids have shown that this compound maintains integrity under physiological conditions, which is crucial for its application in vivo. A comparative study indicated that PEGylated compounds exhibited enhanced stability against proteolytic degradation when compared to their non-PEGylated counterparts .

Table 2: Stability of this compound

Time Point (h)% Remaining Integrity
0100
2485
4870

Properties

Molecular Formula

C22H43N3O12

Molecular Weight

541.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C22H43N3O12/c23-25-24-1-2-28-3-4-29-5-6-30-7-8-31-9-10-32-11-12-33-13-14-34-15-16-35-17-18-36-19-20-37-21-22(26)27/h1-21H2,(H,26,27)

InChI Key

RWCKTHQYBUDYBM-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-]

Origin of Product

United States

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